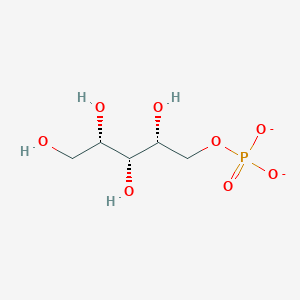
Xylitol 5-phosphate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xylitol 5-phosphate(2-) is dianion of xylitol 5-phosphate arising from deprotonation of the phosphate OH groups; major species at pH 7.3. It derives from a xylitol. It is a conjugate base of a xylitol 5-phosphate.
Applications De Recherche Scientifique
1. Synthesis and Purification
Xylitol-5-phosphate can be synthesized and purified using a procedure involving a cell extract of Lactobacillus casei Cl-16, demonstrating a significant yield and purity level (Trahan, Néron, & Bareil, 1988).
2. Enzymatic Activity and Catalysis
Research on xylitol phosphate dehydrogenase (XPDH) elucidates its role in the conversion of sugar phosphates, involving key amino acids in substrate binding. This is essential for understanding the catalytic mechanisms in xylitol production (Razali & Shamsir, 2020).
3. Biochemical and Pharmacological Potential
Xylitol's unique metabolism, including its conversion to xylitol-5-phosphate, contributes to its use in treating various conditions and its role in the pharmaceutical and food industries (Ahuja et al., 2020).
4. Metabolic Pathways and Health Effects
The metabolism of xylitol to xylitol-5-phosphate in vivo, particularly through the pentose phosphate pathway, highlights its potential in treating specific metabolic disorders (McCormick & Touster, 1957).
5. Dental Health Applications
Studies have shown that xylitol-5-phosphate plays a role in oral health, particularly in inhibiting the growth and acid production of mutans streptococci, a significant factor in the prevention of dental caries (Kakuta et al., 2003).
Propriétés
Nom du produit |
Xylitol 5-phosphate(2-) |
|---|---|
Formule moléculaire |
C5H11O8P-2 |
Poids moléculaire |
230.11 g/mol |
Nom IUPAC |
[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl] phosphate |
InChI |
InChI=1S/C5H13O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/p-2/t3-,4+,5+/m0/s1 |
Clé InChI |
VJDOAZKNBQCAGE-VPENINKCSA-L |
SMILES isomérique |
C([C@@H]([C@H]([C@@H](COP(=O)([O-])[O-])O)O)O)O |
SMILES canonique |
C(C(C(C(COP(=O)([O-])[O-])O)O)O)O |
Synonymes |
xylitol 5-P xylitol 5-phosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



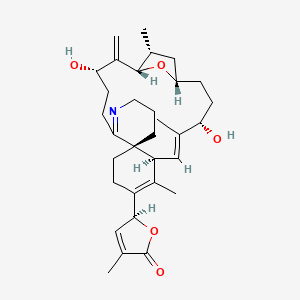
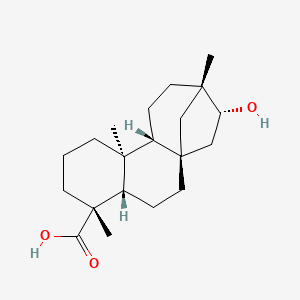
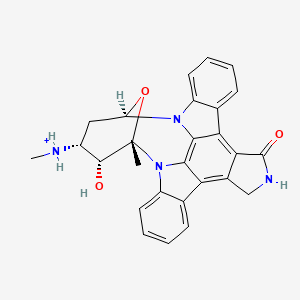
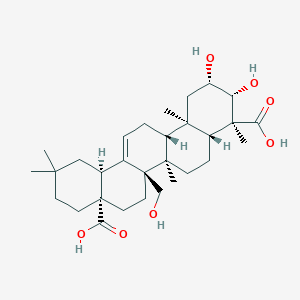
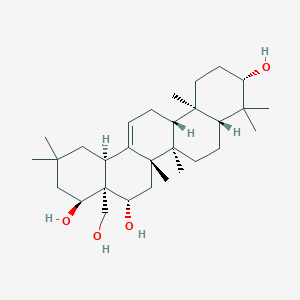
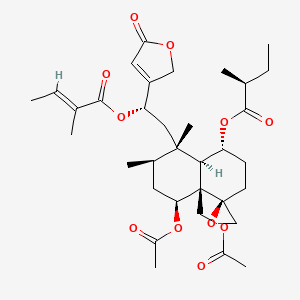
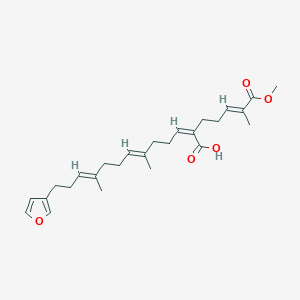
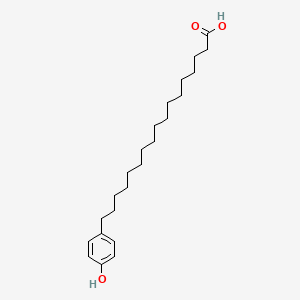
![Bis[3-[2-(2,6-dichlorophenoxy)ethyl]carbazamidine] sulphate](/img/structure/B1259470.png)
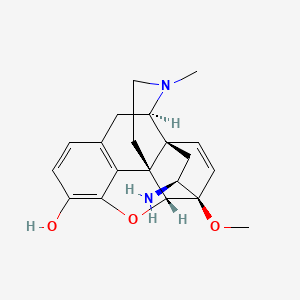
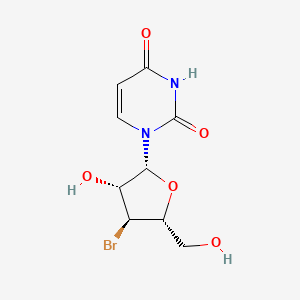
![[(4aS,4bR,8aS,9R,10aR)-2-(3-hydroxy-4-methylphenyl)-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-9-yl] acetate](/img/structure/B1259477.png)
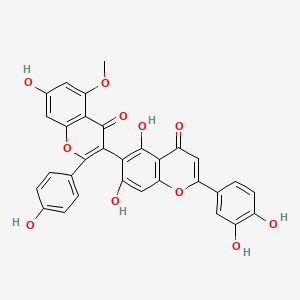
![(3aR,6E,10E,12S,15aS)-12-Acetoxy-3aalpha,4,5,8,9,12,13,15abeta-octahydro-6,10,14-trimethyl-3-methylenecyclotetradeca[b]furan-2(3H)-one](/img/structure/B1259480.png)